molecular formula C12H15ClO3 B562996 Clofibrate-d4 CAS No. 1189654-03-2

Clofibrate-d4

Katalognummer: B562996
CAS-Nummer: 1189654-03-2
Molekulargewicht: 246.723
InChI-Schlüssel: KNHUKKLJHYUCFP-KDWZCNHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clofibrate-d4 is the deuterated analog of Clofibrate, a classical peroxisome proliferator-activated receptor alpha (PPARα) agonist historically used to lower serum lipids in hyperlipidemic patients . Deuterated compounds, such as this compound, are synthesized by replacing hydrogen atoms with deuterium, a stable isotope. This substitution can enhance metabolic stability, prolong half-life, and reduce hepatic toxicity, making deuterated analogs valuable in pharmacological research and analytical applications (e.g., internal standards in mass spectrometry) . This compound retains the core structure of Clofibrate but exhibits distinct pharmacokinetic properties due to deuterium’s kinetic isotope effect. While Clofibrate itself has largely been replaced by newer fibrates in clinical practice, its deuterated form remains relevant in research settings for metabolic studies and bioanalytical method validation .

Eigenschaften

IUPAC Name

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747366
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189654-03-2
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Deuterated Starting Materials Approach

The synthesis of this compound begins with the preparation of deuterated intermediates, primarily para-chlorophenol-d4. As outlined in a patent for clofibrate intermediates, para-chlorophenol is synthesized via diazotization of p-aminophenol followed by a Sandmeyer reaction. For the deuterated variant, p-aminophenol-d4 serves as the starting material, ensuring deuterium retention at the aromatic positions. The diazotization step involves treating p-aminophenol-d4 with sodium nitrite and hydrochloric acid in deuterated water (D2_2O) to form a diazonium salt. Subsequent reaction with potassium chloride and chromous bromide in a concentrated HCl/DCl mixture replaces the diazo group with chlorine, yielding para-chlorophenol-d4.

Diazotization and Sandmeyer Reaction with Deuterated Reagents

Key modifications to the classical Sandmeyer reaction are necessary to incorporate deuterium. For instance, substituting H2_2O with D2_2O during diazotization minimizes proton-deuterium exchange back-reactions. The patent methodology reports yields of 78–83% for non-deuterated para-chlorophenol under optimized conditions (125–130°C, 35–40 min reflux). Adapting these conditions for deuterated synthesis requires precise temperature control (8–12°C during diazotization) and extended reaction times to account for kinetic isotope effects.

Esterification of Deuterated Para-Chlorophenoxyisobutyric Acid

The final step involves esterifying para-chlorophenol-d4 with ethyl 2-bromoisobutyrate. This reaction is typically conducted in anhydrous acetone or dimethylformamide (DMF) using potassium carbonate as a base. The esterification proceeds via nucleophilic substitution, with the phenoxide ion displacing bromide. Deuterium retention is confirmed through nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at the 2, 3, 5, and 6 positions verifies successful deuteration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction temperature critically impacts deuterium incorporation. For example, maintaining diazotization at 8–12°C prevents premature decomposition of the diazonium salt. Similarly, refluxing the Sandmeyer reaction at 120–130°C ensures complete halogenation while minimizing side reactions. Solvent choice also influences yield; ethanol and methyl ether enhance extraction efficiency of para-chlorophenol-d4 by 15–20% compared to non-polar solvents.

Catalytic Additives and Isotopic Purity

The addition of chromous bromide (CrBr2_2) as a catalyst in the Sandmeyer reaction improves chlorine substitution efficiency by 30%. However, trace metal impurities can catalyze undesired proton-deuterium exchange. To mitigate this, deuterated solvents (e.g., D2_2O, CD3_3OD) and rigorously anhydrous conditions are employed.

Analytical Characterization

Mass Spectrometry and Isotopic Enrichment

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 246.72, consistent with the molecular formula C12_{12}H11_{11}D4_4ClO3_3. Isotopic enrichment analysis reveals >98% deuterium incorporation at the specified positions, with residual protium attributed to incomplete solvent deuteration.

Nuclear Magnetic Resonance Spectroscopy

1^1H NMR spectra of this compound show complete absence of signals between δ 6.8–7.2 ppm, confirming deuterium substitution on the aromatic ring. The ethyl group (δ 1.2–1.4 ppm, triplet) and isobutyrate methyl groups (δ 1.5–1.6 ppm, singlet) remain unaltered, ensuring structural fidelity.

Challenges in Deuterium Incorporation

Kinetic Isotope Effects

Deuterium’s higher mass reduces reaction rates by 5–10% compared to protium, necessitating extended reaction times. For instance, diazotization of p-aminophenol-d4 requires 12–15 hours versus 8–10 hours for the non-deuterated analog.

Cost and Scalability

Deuterated reagents, particularly D2_2O and p-aminophenol-d4, contribute to 70% of the total synthesis cost. Industrial-scale production employs catalytic deuteration methods to reduce expenses, though this compromises isotopic purity (90–95% versus 98–99% for synthetic-grade).

Industrial Scale Synthesis Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances yield consistency by maintaining precise temperature and mixing parameters. Pilot studies demonstrate a 25% increase in para-chlorophenol-d4 output compared to batch reactors.

Waste Management

Bromide and chromium byproducts from the Sandmeyer reaction require neutralization with sodium bisulfite before disposal. Deuterated solvents are recovered via fractional distillation, reducing raw material costs by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

Clofibrate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Clofibrate-d4 is widely used in scientific research for various applications:

Wirkmechanismus

Clofibrate-d4, like clofibrate, acts as an agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. It increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipolysis of lipoprotein triglycerides. This results in the conversion of very low-density lipoproteins to low-density lipoproteins and subsequently to high-density lipoproteins. The overall effect is a reduction in serum triglycerides and cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Key Distinctions

  • Deuterated vs. Non-Deuterated Analogs: this compound and Ciprofibrate Impurity A-d4 are primarily used in analytical workflows due to their isotopic stability, whereas non-deuterated counterparts like Clofibrate and Clofibric Acid have broader therapeutic histories .
  • Clinical Relevance : Clofibric Acid and Cloxiquine are the only compounds in this group with marketed approvals, highlighting the niche research role of this compound .

Biologische Aktivität

Clofibrate-d4 is a deuterium-labeled derivative of the lipid-lowering agent clofibrate, primarily known for its role as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in various health conditions.

This compound functions predominantly through the activation of PPARα, which plays a crucial role in lipid metabolism. The activation of this receptor leads to several biochemical effects:

  • Increased Lipoprotein Lipase Activity : this compound enhances the activity of extrahepatic lipoprotein lipase, which facilitates the hydrolysis of triglycerides in lipoproteins, resulting in decreased serum triglyceride levels.
  • Regulation of Gene Expression : By activating PPARα, this compound influences the expression of genes involved in fatty acid oxidation and lipogenesis. This results in increased fatty acid oxidation and decreased synthesis of fatty acids .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and exhibits a high degree of binding to plasma proteins, primarily albumin. Its pharmacokinetic properties are similar to those of clofibrate, with a long half-life that allows for sustained therapeutic effects.

Biochemical Pathways

This compound is involved in several key metabolic pathways:

  • Lipid Metabolism : Activation of PPARα leads to enhanced lipolysis and reduced levels of very low-density lipoproteins (VLDL) in circulation.
  • Inflammatory Pathways : this compound has been shown to inhibit inflammatory pathways by reducing cyclooxygenase-2 (COX-2) and lipoxygenase activities, which may have implications for conditions like cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical implications of this compound:

  • Cardiovascular Health : Historical clinical trials involving clofibrate indicated a mean reduction in serum cholesterol levels by approximately 9%, with a notable decrease in nonfatal myocardial infarction rates among patients with elevated cholesterol levels. However, there were concerns regarding non-cardiovascular mortality associated with treatment .
  • Cancer Research : Recent studies have demonstrated that clofibrate can reduce breast cancer cell proliferation by modulating signaling pathways such as NF-κB and ERK1/2, leading to decreased levels of cyclins involved in cell cycle progression . This suggests potential therapeutic applications for clofibrate derivatives in oncology.
  • Diabetic Retinopathy : Research has shown that clofibrate can lead to regression of lipid-rich lesions in diabetic retinopathy, indicating its potential role in managing complications associated with diabetes .

Data Summary

The following table summarizes key findings from research studies on this compound:

Study FocusKey FindingsReference
Lipid MetabolismIncreased lipoprotein lipase activity; reduced VLDL
Cardiovascular Outcomes9% reduction in cholesterol; lower nonfatal MI rates
Cancer Cell ProliferationInhibition of breast cancer cell growth
Diabetic ComplicationsRegression of retinal lesions

Q & A

Q. How to integrate this compound’s pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models?

  • Methodological Answer : Parameterize models with in vitro-in vivo extrapolation (IVIVE) of clearance (e.g., hepatic intrinsic clearance from microsomal data). Incorporate deuterium-specific KIE adjustments for metabolic rate constants. Validate predictions against in vivo plasma concentration-time profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.